8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26ClN5O4 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality 8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Chemical Reactions and Compound Formation : Kremzer et al. (1981) investigated reactions involving similar compounds, focusing on the formation of various theophylline derivatives through chemical reactions with glycerol epichlorohydrin (Kremzer et al., 1981). This research provides insights into the synthetic pathways that can be utilized for creating derivatives of the compound .
Molecular Structure and Conformation : The work of Karczmarzyk et al. (1995) on a closely related compound, 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, details its molecular structure and conformation. This research is significant for understanding the geometric and electronic properties of similar compounds (Karczmarzyk et al., 1995).
Pharmacological Research
Receptor Affinity and Psychotropic Activity : A study by Chłoń-Rzepa et al. (2013) on derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, closely related to the compound , revealed their potential as ligands for various serotonin receptors, indicating potential psychotropic activity. This research is pivotal in understanding the compound's relevance in neurological and psychiatric pharmacology (Chłoń-Rzepa et al., 2013).
Antitumor Activity : Moharram and Osman (1989) investigated the antitumor effects of certain purine derivatives, which share structural similarities with the compound of interest. This study is significant for exploring its potential application in cancer research (Moharram & Osman, 1989).
properties
IUPAC Name |
8-(butylamino)-7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-4-5-10-22-19-23-17-16(18(28)25(3)20(29)24(17)2)26(19)11-13(27)12-30-15-9-7-6-8-14(15)21/h6-9,13,27H,4-5,10-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDJURCKZMZDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(butylamino)-7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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